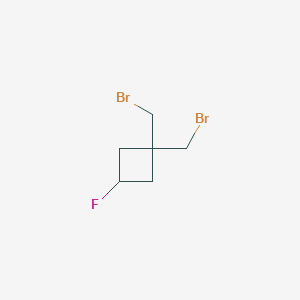
1,1-Bis(bromomethyl)-3-fluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(bromomethyl)cyclopropane is a compound with the molecular formula C5H8Br2 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, similar compounds such as 1,1-Bis(bromomethyl)cyclopropane can be synthesized via controlled-potential electrolytic reduction . Another method involves the Schiff base polycondensation polymerization of aryl-aldehydes with 1,4-butane-diamaine and 1,6-hexanediamaine .Chemical Reactions Analysis
While specific chemical reactions involving 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, unsymmetrical 1,1-bis(boryl)alkanes and -alkenes, which are similar compounds, are mainly utilized in chemo- and stereoselective (sequential) cross-coupling reactions and other chemoselective transformations .Physical And Chemical Properties Analysis
1,1-Bis(bromomethyl)cyclopropane, a similar compound, has a molecular weight of 227.93 and is a liquid at room temperature .Aplicaciones Científicas De Investigación
Coordination Chemistry
1,1-Bis(bromomethyl)-3-fluorocyclobutane and its derivatives play a significant role in the field of coordination chemistry. Research has demonstrated that fluorocarbons like 1,1-Bis(bromomethyl)-3-fluorocyclobutane can be used to create fluorocryptands, which are capable of forming strong complexes with metal ions. These complexes exhibit significant shifts in NMR resonances, indicating strong interactions between the metal ions and the fluorocarbon units. For example, a study showed that the coordination of alkali and alkaline earth metal ions by these fluorophane cryptands results in pronounced NMR shifts, demonstrating a strong interaction between CF units and metal ions (Plenio et al., 1997).
Synthesis of Tumor-Avid Amino Acids
Fluorine-18 labeled derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET) imaging. These compounds are tumor-avid amino acids, indicating their potential in cancer diagnosis and research (Shoup & Goodman, 1999).
Synthesis of Organic Compounds
1,1-Bis(bromomethyl)-3-fluorocyclobutane serves as a starting material in the synthesis of various organic compounds. For instance, it has been used in the synthesis of bis(bromomethyl)-fluorobenzene compounds through diazotization and bromination reactions. These compounds are useful in the development of new organic materials with potential applications in various fields (Guo, 2009).
Antimicrobial Activity
Derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane have been synthesized and evaluated for their antimicrobial activity. Compounds like 2,3-bis(bromomethyl)quinoxaline derivatives have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in the development of new antimicrobial agents (Ishikawa et al., 2012).
Environmental Chemistry
The derivatives of 1,1-Bis(bromomethyl)-3-fluorocyclobutane have also been studied in the context of environmental chemistry. Research has focused on the spontaneous decomposition and transformation of these compounds under various conditions, providing insights into their environmental impact and degradation pathways (Ezra et al., 2005).
Safety and Hazards
Direcciones Futuras
While specific future directions for 1,1-Bis(bromomethyl)-3-fluorocyclobutane were not found, the use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
1,1-bis(bromomethyl)-3-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2F/c7-3-6(4-8)1-5(9)2-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBJFPPMXRKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CBr)CBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(bromomethyl)-3-fluorocyclobutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)
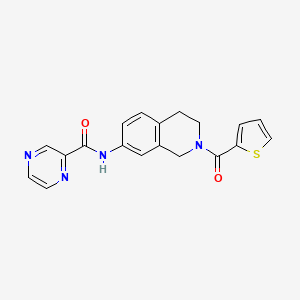
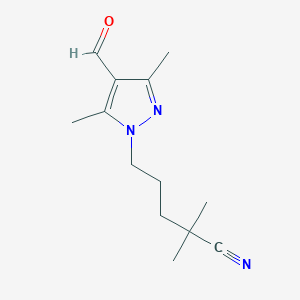
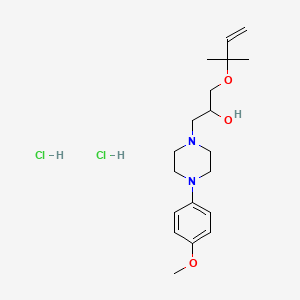
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)
![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)
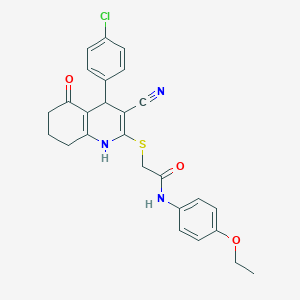
![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)
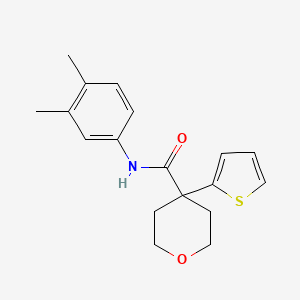
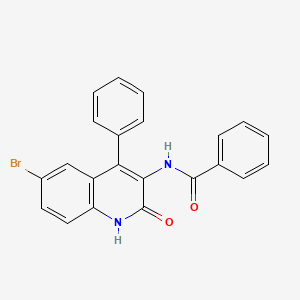
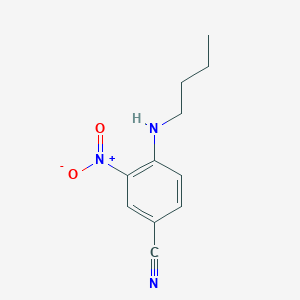
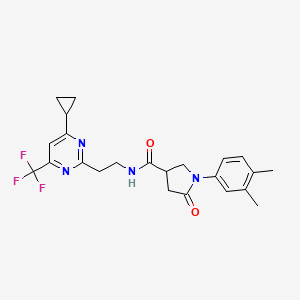
![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)